molecular formula C27H27N5O3S B11641965 4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide

4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide

Cat. No.: B11641965
M. Wt: 501.6 g/mol
InChI Key: ULASYJNMFNVUJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide involves multiple steps. One common method includes the reaction of 4-methyl-3-(piperidin-1-ylsulfonyl)aniline with phthalic anhydride under specific conditions to form the phthalazin-1-yl derivative. This intermediate is then reacted with 4-aminobenzamide to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly as a kinase inhibitor in cancer research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide is unique due to its specific structural features, which confer distinct binding properties and selectivity towards certain kinases. This makes it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C27H27N5O3S

Molecular Weight

501.6 g/mol

IUPAC Name

4-[[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-yl]amino]benzamide

InChI

InChI=1S/C27H27N5O3S/c1-18-9-10-20(17-24(18)36(34,35)32-15-5-2-6-16-32)25-22-7-3-4-8-23(22)27(31-30-25)29-21-13-11-19(12-14-21)26(28)33/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H2,28,33)(H,29,31)

InChI Key

ULASYJNMFNVUJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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